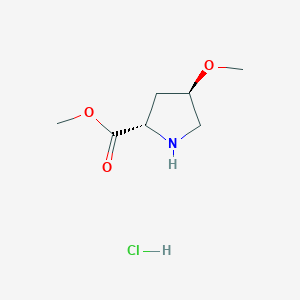

(2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride

Beschreibung

(2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride (CAS: 76391-36-1) is a chiral pyrrolidine derivative with a molecular formula of C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol . It features a methoxy group at the 4-position and a methyl ester at the 2-position, with stereochemistry critical to its interactions in chiral environments. The compound is stored under inert conditions (2–8°C, sealed, dry) and exhibits hazards related to skin, eye, and respiratory irritation (H315, H319, H335) . Its applications span pharmaceutical intermediates and asymmetric synthesis due to its rigid pyrrolidine scaffold and stereochemical control.

Eigenschaften

IUPAC Name |

methyl (2S,4R)-4-methoxypyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-5-3-6(8-4-5)7(9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQRVWFFHPYBJV-IBTYICNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(NC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@H](NC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of (2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride involves several steps. One common synthetic route includes the reaction of (2S,4R)-4-methoxypyrrolidine-2-carboxylic acid with methanol in the presence of a suitable catalyst to form the methyl ester. This ester is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

(2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The pharmaceutical industry extensively utilizes (2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride as a building block in the synthesis of biologically active compounds. Key applications include:

- Drug Synthesis:

- Chiral Auxiliary:

- Biochemical Research:

Agrochemical Applications

In the agrochemical sector, this compound is utilized for:

- Synthesis of Agrochemicals:

Materials Science Applications

In materials science, this compound is involved in:

- Advanced Material Synthesis:

Case Study 1: Synthesis of Atazanavir

Research indicates that this compound is a key intermediate in the synthesis of Atazanavir. The compound's chiral properties enable the selective formation of the desired stereoisomer necessary for the drug's efficacy against HIV .

Case Study 2: Chiral Auxiliary in Agrochemicals

In agrochemical research, this compound has been utilized to enhance the efficiency of synthetic pathways for developing new insecticides. Its role as a chiral auxiliary has improved selectivity in reactions leading to more effective pest control agents .

Wirkmechanismus

The mechanism of action of (2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

(2S,4S)-Methyl 4-(2-Methoxyacetoxy)pyrrolidine-2-carboxylate Hydrochloride

- CAS : 1354490-36-0

- Molecular Formula: C₉H₁₆ClNO₅

- Key Differences : The 4-position substituent is a bulkier 2-methoxyacetoxy group (vs. methoxy in the target compound). This ester group increases molecular weight (253.68 g/mol) and likely enhances lipophilicity, affecting membrane permeability in biological systems .

(2S,4R)-Methyl 4-Fluoropyrrolidine-2-carboxylate Hydrochloride

- CAS : 58281-80-4

- Molecular Formula: C₆H₁₁ClFNO₂

- Key Differences: Replacement of methoxy with fluorine introduces a strong electron-withdrawing group.

(2S,4R)-4-Hydroxypyrrolidine-2-carboxylate Derivatives

- Example : Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS: 40216-83-9)

- Molecular Formula: C₆H₁₂ClNO₃

- Key Differences : The hydroxyl group at position 4 increases hydrogen-bonding capacity, enhancing solubility but reducing stability compared to methoxy. Melting point (169°C) reflects strong crystalline packing .

Stereochemical Variations

(2S,4S)-4-Methoxypyrrolidine-2-carboxamide Hydrochloride

- CAS : 796884-05-4

- Molecular Formula : C₆H₁₃ClN₂O₂

- Key Differences: The (2S,4S) configuration creates a diastereomer with distinct spatial arrangement. The carboxamide group (vs.

(2R,4S)-Methyl 4-Hydroxypyrrolidine-2-carboxylate Hydrochloride

Functional Group Modifications

(2S,4S)-4-[(4-Chloro-1-naphthyl)oxy]pyrrolidine-2-carboxylate Hydrochloride

- CAS : 1354488-39-3

- Molecular Formula: C₁₆H₁₇Cl₂NO₃

(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride

- CAS : 1049734-21-5

- Molecular Formula: C₁₂H₁₄BrClNO₂

Comparative Data Tables

Table 1: Structural and Physical Properties

| Compound (CAS) | Substituent (Position 4) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Storage Conditions |

|---|---|---|---|---|---|

| 76391-36-1 (Target) | Methoxy | C₇H₁₄ClNO₃ | 195.64 | N/A | 2–8°C, dry, sealed |

| 1354490-36-0 | 2-Methoxyacetoxy | C₉H₁₆ClNO₅ | 253.68 | N/A | Room temperature |

| 58281-80-4 | Fluoro | C₆H₁₁ClFNO₂ | 183.61 | N/A | N/A |

| 40216-83-9 | Hydroxy | C₆H₁₂ClNO₃ | 181.62 | 169 | -20°C, dry, dark |

| 796884-05-4 | Methoxy (2S,4S) | C₆H₁₃ClN₂O₂ | 180.63 | N/A | N/A |

Table 2: Hazard Profiles

| Compound (CAS) | Signal Word | Hazard Statements | Key Risks |

|---|---|---|---|

| 76391-36-1 (Target) | Warning | H315, H319, H335 | Skin/eye irritation, respiratory |

| 481704-21-6 | Warning | H302, H315, H319, H332 | Oral toxicity, irritation |

| 1354488-39-3 | Irritant | Not specified | Handling precautions required |

| 40216-83-9 | N/A | None listed | Generally safer for lab use |

Biologische Aktivität

(2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride, with the CAS number 76391-36-1, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a methoxy group, contributing to its reactivity and interaction with biological systems. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C7H14ClNO3

- Molecular Weight : 195.64 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a methoxy group and a carboxylate moiety.

The biological activity of this compound is thought to involve interactions with specific biomolecules such as enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Some studies have suggested that derivatives of pyrrolidine compounds can exhibit antitumor properties by influencing cell signaling pathways associated with cancer cell proliferation and apoptosis.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially impacting metabolic processes in both normal and diseased states.

- Neuroprotective Effects : There is emerging evidence that compounds similar to this compound may provide neuroprotective benefits through modulation of neurotransmitter systems.

Research Findings

Several key studies have investigated the biological activity of this compound:

- In Vitro Studies : Laboratory experiments have shown that this compound can influence cell viability and proliferation in various cancer cell lines. For example, treatment with this compound resulted in a significant reduction in cell growth in specific tumor models .

- Mechanistic Insights : Research utilizing metabolomics approaches has indicated that this compound may alter metabolic pathways linked to immune responses. Specifically, it has been shown to affect the expression of proteins involved in immune checkpoint regulation, such as PD-L1 .

- Case Studies : Clinical observations have noted the potential for this compound to enhance therapeutic efficacy when used in combination with other agents in cancer treatment protocols. This suggests that it may serve as a valuable adjunct in pharmacological strategies aimed at improving patient outcomes .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2S,4R)-4-methoxypyrrolidine-2-carboxylic acid | Structure | Precursor with potential anti-inflammatory effects |

| Methyl 4-methoxypyrrolidine-2-carboxylate | Structure | Exhibits similar enzyme inhibition properties |

| (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | Structure | Known for its role in collagen synthesis |

Q & A

Q. How can researchers validate the stereochemical purity of this compound?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to separate enantiomers. Polarimetry and circular dichroism (CD) spectroscopy confirm optical activity. X-ray crystallography is definitive for absolute configuration determination, as demonstrated in related pyrrolidine hydrochloride structures resolved in space group P2₁2₁2₁ .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify methoxy (δ ~3.3 ppm), ester carbonyl (δ ~170 ppm), and pyrrolidine ring protons (δ 1.5–4.0 ppm).

- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and ammonium chloride (broad ~2500–3000 cm⁻¹).

- Mass Spectrometry : ESI-MS confirms molecular weight ([M+H]⁺ calculated for C₈H₁₅ClNO₃: 208.08).

Advanced Research Questions

Q. How does the 4-methoxy group influence hydrogen-bonding networks in crystalline states?

- Methodological Answer : The methoxy oxygen acts as a hydrogen-bond acceptor. In related structures, chloride ions form hydrogen bonds with NH⁺ (e.g., N–H···Cl⁻, ~2.8–3.2 Å) and methoxy groups (O–H···O). X-ray studies reveal layered packing with alternating polar (hydrogen-bonded) and nonpolar (alkyl chain) regions. Use SHELXL for refinement, accounting for disorder in methoxy groups .

Q. What strategies resolve contradictions in conformational analysis between computational models and experimental data?

- Methodological Answer :

- Computational : Perform DFT calculations (B3LYP/6-31G*) to predict puckering parameters (e.g., Cremer-Pople for pyrrolidine rings).

- Experimental : Compare with X-ray torsion angles. If discrepancies arise (e.g., methoxy orientation), consider dynamic effects (NMR NOE/ROESY) or variable-temperature crystallography .

Q. How can fluorinated analogs (e.g., 4-fluoro derivatives) inform stability studies of this compound?

- Methodological Answer : Replace the 4-methoxy group with fluorine to enforce ring puckering (e.g., (2S,4R)-4-fluoroproline in ubiquitin increased stability by 24.71 kJ/mol). Compare thermal denaturation profiles (DSC) and protease resistance. Fluorine’s electronegativity reduces hydrogen-bond donor capacity, altering solubility and crystallinity .

Q. What are the challenges in scaling up enantioselective synthesis while maintaining >99% ee?

- Methodological Answer : Optimize catalytic asymmetric hydrogenation using Ru-BINAP catalysts. Monitor ee via chiral HPLC at each step. Avoid racemization during HCl salt formation by controlling pH (<4) and temperature (<25°C). Process analytical technology (PAT) ensures batch consistency .

Data-Driven Research Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.